Home > Products > Screening Compounds P6038 > 14-Thioglycolamido-7,8-dihydromorphinone
14-Thioglycolamido-7,8-dihydromorphinone - 139292-26-5

14-Thioglycolamido-7,8-dihydromorphinone

Catalog Number: EVT-1207928
CAS Number: 139292-26-5
Molecular Formula: C19H22N2O4S
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from morphine and morphinone structures, which are well-established in medicinal chemistry. It falls under the category of opioid agonists, specifically targeting mu-opioid receptors. Research indicates that derivatives like 14-thioglycolamido-7,8-dihydromorphinone have been synthesized to enhance analgesic properties while potentially reducing adverse effects associated with traditional opioids .

Synthesis Analysis

The synthesis of 14-thioglycolamido-7,8-dihydromorphinone involves several key steps:

  1. Starting Material: The synthesis typically begins with 7,8-dihydromorphinone as the base structure.
  2. Introduction of Thioglycolamide: The thioglycolamido group is introduced through a nucleophilic substitution reaction where thioglycolic acid reacts with an appropriate amine derivative of the morphinan core.
  3. Reaction Conditions: Common conditions for this synthesis may include:
    • Solvents such as dichloromethane or dimethylformamide.
    • Catalysts or reagents like triethylamine to facilitate the reaction.
    • Temperature control to optimize yields and minimize side reactions.

The yield and purity of the final product can be enhanced through recrystallization or chromatography techniques .

Molecular Structure Analysis

The molecular structure of 14-thioglycolamido-7,8-dihydromorphinone can be described as follows:

  • Molecular Formula: C₁₇H₂₃N₃O₂S
  • Molecular Weight: Approximately 335.45 g/mol
  • Structural Features:
    • A morphinan backbone with a hydroxyl group at position 3.
    • A ketone group at position 6.
    • A thioglycolamido substituent at position 14, which significantly alters its pharmacological profile.

The presence of the thiol group in the thioglycolamide enhances interactions with biological targets, potentially leading to improved binding affinities at opioid receptors .

Chemical Reactions Analysis

14-Thioglycolamido-7,8-dihydromorphinone can undergo various chemical reactions:

  1. Nucleophilic Substitution: The thiol group can participate in nucleophilic substitutions with electrophiles, which may be exploited for further derivatization.
  2. Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides under appropriate conditions.
  3. Hydrolysis: The amide bond can undergo hydrolysis in acidic or basic conditions, leading to the release of thioglycolic acid and the corresponding amine.

These reactions are significant for modifying the compound's properties and enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action for 14-thioglycolamido-7,8-dihydromorphinone primarily involves its interaction with mu-opioid receptors in the central nervous system:

  1. Receptor Binding: Upon administration, the compound binds to mu-opioid receptors (MOP), leading to conformational changes that activate intracellular signaling pathways.
  2. G Protein Coupling: This activation typically involves G protein coupling, resulting in decreased adenylate cyclase activity and reduced cyclic adenosine monophosphate levels.
  3. Physiological Effects: The downstream effects include inhibition of neurotransmitter release (such as substance P) and modulation of pain perception pathways, ultimately producing analgesic effects.

Research indicates that this compound exhibits higher potency compared to traditional opioids like morphine, making it a candidate for further development in pain management therapies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 14-thioglycolamido-7,8-dihydromorphinone include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water due to its hydrophobic nature.
  • Stability: Generally stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

These properties are crucial for its formulation into pharmaceutical preparations .

Applications

14-Thioglycolamido-7,8-dihydromorphinone has several potential applications:

  1. Pain Management: Its primary application lies in analgesia for acute and chronic pain conditions due to its potent mu-opioid receptor activity.
  2. Research Tool: It serves as a valuable tool in pharmacological research to study opioid receptor interactions and develop new analgesics with improved safety profiles.
  3. Drug Development: Ongoing research aims to explore its efficacy and safety in clinical settings, potentially leading to new therapeutic agents for pain relief without the common side effects associated with conventional opioids .
Introduction to 14-Thioglycolamido-7,8-dihydromorphinone

Historical Context and Discovery of Morphine Derivatives

The development of 14-substituted morphinans represents a strategic effort to overcome limitations of classical opioids like morphine and codeine. Dihydromorphinone derivatives first emerged in the early 20th century, with parametric synthesis published in 1900 [9]. The specific compound 14-Thioglycolamido-7,8-dihydromorphinone (TAMO) was synthesized in the 1990s through condensation reactions between 14β-amino-7,8-dihydromorphine and acetylthioglycolyl chloride, followed by mild base hydrolysis. This yielded a mixture containing both the monomeric thiol (9) and the disulfide dimer (13), with the latter becoming the primary focus due to its unique receptor binding properties [1]. TAMO’s design was driven by the need for receptor-specific affinity labels—molecules capable of forming irreversible bonds with target receptors to study opioid system mechanics and develop long-acting therapeutics. This period also saw parallel development of related compounds like 14β-(bromoacetamido)-7,8-dihydromorphinone (H₂BAMO), sharing TAMO’s alkylating capability but differing in chemical reactivity [3] [5].

Structural Classification of 14-Substituted Morphinans

14-Thioglycolamido-7,8-dihydromorphinone belongs to the C14-modified morphinan class, characterized by strategic alterations at the traditionally inert C14 position of the morphine core skeleton. Structurally, it features:

  • Core Modifications: Reduction of morphine’s 7,8-double bond to a single bond, enhancing ring flexibility.
  • C14 Substituent: A thioglycolamido group (–NHCOCH₂SH) attached via a β-oriented linkage, enabling nucleophilic attack on cysteine residues in opioid receptors [1] [10].
  • Dimeric Forms: Under oxidative conditions, TAMO readily forms the disulfide-linked dimer 14α,14′β-[dithiobis[(2-oxo-2,1-ethanediyl)imino]]bis(7,8-dihydromorphinone) (TAMO dimer), which exhibits enhanced receptor affinity due to bivalent binding [1].

Table 1: Structural Features of Key 14-Substituted Morphinan Derivatives

CompoundCore StructureC14 ModificationKey Functional Groups
MorphineMorphinan–OH3-phenolic OH, 6-alcohol
Dihydromorphinone7,8-Dihydro-morphinan6-ketone, 14-OH3-OH, 6=O
TAMO7,8-Dihydro-morphinan14β-Thioglycolamido–NHCOCH₂SH (thiol)
N-CPM-TAMO7,8-Dihydro-morphinan14β-Thioglycolamido, N-CPMN-Cyclopropylmethyl, –NHCOCH₂SH
H₂BAMO7,8-Dihydro-morphinan14β-Bromoacetamido–NHCOCH₂Br (alkyl halide)

These modifications profoundly alter molecular properties. The thioglycolamido group’s nucleophilicity facilitates covalent bond formation, while N-substitutions (e.g., cyclopropylmethyl in N-CPM-TAMO) modulate receptor selectivity—converting agonists into antagonists [7] [6]. X-ray crystallography confirms that C14 β-orientation positions the thioglycolamido sidechain optimally for receptor access [1].

Significance of 14-Thioglycolamido Modification in Opioid Pharmacology

The thioglycolamido group confers three transformative pharmacological properties:

  • Covalent Receptor Binding: TAMO binds reversibly to μ-opioid receptors (MOR) via its morphinan core. The thiol group then forms a disulfide bridge with cysteine residues in the receptor’s extracellular domain, creating an irreversible complex. Evidence includes:
  • MOR binding inhibition persists after extensive membrane washing.
  • Binding is partially reversed by reducing agents like dithiothreitol (DTT), confirming disulfide involvement [1] [10].
  • Scatchard analysis shows TAMO reduces Bₘₐₓ (receptor density) without altering K_d (affinity), indicative of non-competitive inhibition [1].
  • Receptor Subtype Selectivity: TAMO and its derivatives exhibit μ-selectivity:
  • In bovine striatal membranes, TAMO dimer causes wash-resistant inhibition of [³H]DAMGO (μ-selective ligand) binding but not δ- or κ-ligands [1].
  • Pretreatment with μ-agonists (e.g., morphine) protects MOR from alkylation by TAMO, confirming target specificity [3].
  • N-CPM-TAMO, the N-cyclopropylmethyl derivative, shows 100-fold greater antagonism against morphine (μ) than U50,488 (κ) [7].
  • Dual Agonist-Antagonist Pharmacology: TAMO exhibits time-dependent functional duality:
  • Acute Phase: Acts as a μ-agonist with IC₅₀ of 18.4 nmol (i.c.v.) in mouse writhing tests, ~11.6x more potent than morphine [3].
  • Delayed Phase: Transitions to irreversible μ-antagonism 8–48h post-administration, blocking morphine analgesia without δ/κ effects [3] [7].

Table 2: Pharmacological Profiles of Thioglycolamido-Morphinones

ActivityTAMON-CPM-TAMOTAMO Dimer
Reversible Binding (K_i)2.5 nM (MOR) [9]Not reportedLow nM range [1]
Irreversible InhibitionIC₅₀: 10⁻⁸ M [5]IC₅₀: ~10⁻⁸ M [7]IC₅₀: 5×10⁻⁸ M [1]
Agonist EfficacyED₅₀: 18.4 nmol (writhing) [3]None [7]Slow-onset μ-agonist [2]
Antagonist Duration24–48h [3]24–72h [7]>24h [1]

This duality enables unique applications: studying receptor turnover, developing long-acting antagonists for addiction treatment, and probing μ-receptor signaling pathways. The modification’s success inspired derivatives like MET-CAMO, a pure antagonist devoid of agonist activity [6].

Compounds Cited in Text:

  • 14-Thioglycolamido-7,8-dihydromorphinone (TAMO) [1] [2] [3]
  • 14α,14′β-[Dithiobis[(2-oxo-2,1-ethanediyl)imino]]bis(7,8-dihydromorphinone) (TAMO dimer) [1] [2]
  • 14β-(Bromoacetamido)-7,8-dihydromorphinone (H₂BAMO) [3] [5]
  • N-CPM-TAMO [7]
  • 5β-Methyl-14β-(p-nitrocinnamoylamino)-7,8-dihydromorphinone (MET-CAMO) [6]

Properties

CAS Number

139292-26-5

Product Name

14-Thioglycolamido-7,8-dihydromorphinone

IUPAC Name

N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1

InChI Key

IFWCCHXFUMLVAF-ZWIYRELYSA-N

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Synonyms

14-beta-(thioglycolamido)-7,8-dihydromorphinone
14-thioglycolamido-7,8-dihydromorphinone
TAMO

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Isomeric SMILES

CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.